2-(4-Fluorophenyl)-1,3-dioxolane
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (organic, inorganic, etc.) and the class of compounds it belongs to.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes the type of reaction (addition, substitution, etc.), the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. It also includes understanding the compound’s chemical stability and reactivity.Scientific Research Applications
Chemical Synthesis and Lithiation Processes
Regioselective Lithiation : The compound undergoes regioselective deprotonation and lithiation, which is critical for various chemical syntheses. Butyllithium is used for lithiation at specific positions of the compound, demonstrating its versatility in organic synthesis (Porcs-Makkay & Simig, 2009).
Synthesis of Fullerene-fused Derivatives : A series of fluorinated fullerene-fused 1,3-dioxolanes have been synthesized, highlighting the compound's utility in creating complex molecules with potential applications in materials science (Haonan et al., 2014).
Applications in Material Science
Enhancing Liquid Crystals : The introduction of 1,3-dioxolane as a terminal group in liquid crystals significantly enhances their positive dielectric anisotropy and birefringence, which is vital for display technologies (Chen et al., 2015).
Electrolytic Fluorination in Organic Compounds : The compound's utility in electrolytic fluorination processes demonstrates its role in creating fluorinated derivatives for various industrial applications (Ishii et al., 2001).
Polymer Science and Degradability
Polymer Synthesis and Thermal Degradation : The compound is involved in the synthesis of specific polymers and plays a role in understanding their thermal degradation properties, which is crucial for designing materials with desired thermal stability (Coskun et al., 1998).
Controlled Polymerization and Degradability : Its use in nitroxide-mediated polymerization of methacrylates shows its role in creating tunable degradable polymers, which is important for medical and environmental applications (Delplace et al., 2015).
Biological and Agricultural Applications
- Management of Phytopathogen Diseases : Novel dioxolane ring compounds, including derivatives of 2-(4-Fluorophenyl)-1,3-dioxolane, have shown potential in managing phytopathogen diseases, indicating its significance in agricultural chemistry (Min et al., 2022).
Safety And Hazards
This involves understanding the potential risks associated with handling the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This involves identifying areas for further research. It could include potential applications, modifications to improve properties, or investigations into the compound’s behavior under different conditions.
I hope this helps! If you have a specific compound or class of compounds you’re interested in, feel free to ask!
properties
IUPAC Name |
2-(4-fluorophenyl)-1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQMPUFBEBLZGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408067 | |
Record name | 2-(4-fluorophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1,3-dioxolane | |
CAS RN |
66822-17-1 | |
Record name | 2-(4-fluorophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-FLUOROPHENYL)-1,3-DIOXOLANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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